

# Application Notes and Protocols: Stability of Stevia Powder in Acidic Beverage Formulations

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## Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

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## Introduction

Steviol glycosides, the sweet compounds extracted from the leaves of the *Stevia rebaudiana* plant, are popular high-intensity, zero-calorie sweeteners used extensively in food and beverage formulations. Their stability, particularly in acidic environments typical of many beverages, is a critical factor for product quality and shelf-life. This document provides a comprehensive overview of the stability of **stevia powder** in acidic beverage formulations, including quantitative data, detailed experimental protocols for stability testing, and visual representations of degradation pathways and experimental workflows. The stability of steviol glycosides is primarily influenced by pH, temperature, and storage duration. Generally, lower pH and higher temperatures accelerate the degradation of these compounds.

## Data Presentation: Stability of Steviol Glycosides

The following tables summarize the quantitative data on the degradation of various steviol glycosides under different acidic conditions, temperatures, and timeframes. Rebaudioside A (Reb A) is generally observed to be more stable than stevioside.

Table 1: Degradation of Stevioside in Acidic Solutions

pH	Temperature (°C)	Duration	Degradation (%)	Reference
1.0	80	Not Specified	Significant Decrease	[1][2]
2.0	80	72 hours	100	[3][4]
2.4	100	4 hours	~40	[5]
2.5	100	1 hour	10	[5]
2.6	22	4 months	Stable	[5]
2.6	37	2 months	Some Degradation	[6]
2.6	60	6 days	4	[6]
3.0	80	72 hours	35-55	[3][4]
3.0	22	6 months	10	[5]
4.0	22	6 months	2.5	[5]

Table 2: Degradation of Rebaudioside A (Reb A) in Acidic Solutions

pH	Temperature (°C)	Duration	Degradation (%)	Reference
2.4	100	4 hours	~40	[5]
2.6	22	3 months	Some Degradation	[5]
2.6	37	4 months	~15	[5]
2.6	60	6 days	6	[6]
3.0	< 30	6 months	< 6	[7]

Table 3: Stability of Rebaudioside M (Reb M) in Mock Beverages

pH Range	Temperature (°C)	Duration	Observation	Reference
2.8 - 4.2	5, 20, 30, 40	26 weeks	Stable, minimal degradation	[8]
3.8	25 (with light)	Not Specified	Minimal degradation	[8]

## Experimental Protocols

### Protocol 1: Accelerated Stability Testing of Steviol Glycosides in a Model Acidic Beverage System

This protocol describes an accelerated stability study to evaluate the degradation of **stevia powder** in a simulated acidic beverage formulation.

#### 1. Materials and Reagents:

- **Stevia powder** (e.g., high-purity Rebaudioside A or Stevioside)
- Citric acid
- Sodium citrate
- Deionized water
- pH meter
- Analytical balance
- Volumetric flasks
- Incubation ovens/water baths set to desired temperatures (e.g., 40°C, 50°C, 60°C)
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

- HPLC column suitable for steviol glycoside analysis (e.g., C18 or Amine column)
- Acetonitrile (HPLC grade)
- Phosphoric acid or formic acid (for mobile phase adjustment)
- Steviol glycoside standards for HPLC calibration

## 2. Preparation of Model Beverage Solutions:

- Prepare buffer solutions at various pH levels relevant to acidic beverages (e.g., pH 2.5, 3.0, 3.5) using citric acid and sodium citrate.
- Accurately weigh and dissolve a known concentration of **stevia powder** into each buffer solution to create the model beverage samples. A typical concentration might range from 100 to 500 mg/L.
- Prepare a sufficient volume of each solution to allow for sampling at multiple time points.

## 3. Incubation and Sampling:

- Aliquot the model beverage solutions into sealed, airtight containers to prevent evaporation.
- Place the containers in incubation ovens or water baths set at the desired accelerated temperatures.
- At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each sample.
- Immediately cool the withdrawn samples to halt any further degradation and store them at a low temperature (e.g., 4°C) until analysis.

## 4. Analytical Procedure (HPLC):

- Prepare a calibration curve using the steviol glycoside standards.
- Filter the collected samples through a 0.45 µm syringe filter before injection into the HPLC system.

- Analyze the samples using an established HPLC method for the quantification of the specific steviol glycoside(s) being studied. A common method involves a mobile phase of acetonitrile and an acidic aqueous buffer on a C18 column, with UV detection at approximately 210 nm.
- Quantify the concentration of the parent steviol glycoside and any major degradation products (e.g., steviolbioside, steviol) by comparing peak areas to the calibration curve.

#### 5. Data Analysis:

- Calculate the percentage of degradation of the steviol glycoside at each time point relative to the initial concentration (time 0).
- Plot the degradation over time for each pH and temperature condition to determine the degradation kinetics.

## Protocol 2: Sensory Analysis of Stevia-Sweetened Acidic Beverages

This protocol outlines a method for evaluating the sensory profile of a stevia-sweetened acidic beverage, which can be affected by degradation.

#### 1. Panelist Selection and Training:

- Recruit a panel of trained sensory assessors (typically 8-12 individuals).
- Train the panelists on the specific sensory attributes of stevia, using a standardized lexicon that includes terms for sweetness, bitterness, licorice-like aftertaste, metallic notes, and astringency.<sup>[9]</sup>

#### 2. Sample Preparation:

- Prepare the acidic beverage formulation with the desired concentration of **stevia powder**.
- Include a control sample sweetened with sucrose or another stable sweetener.
- Also, include samples that have undergone forced degradation from the stability study (Protocol 1) to assess the sensory impact of degradation products.

- Present all samples to the panelists at a standardized temperature, in coded, identical containers.

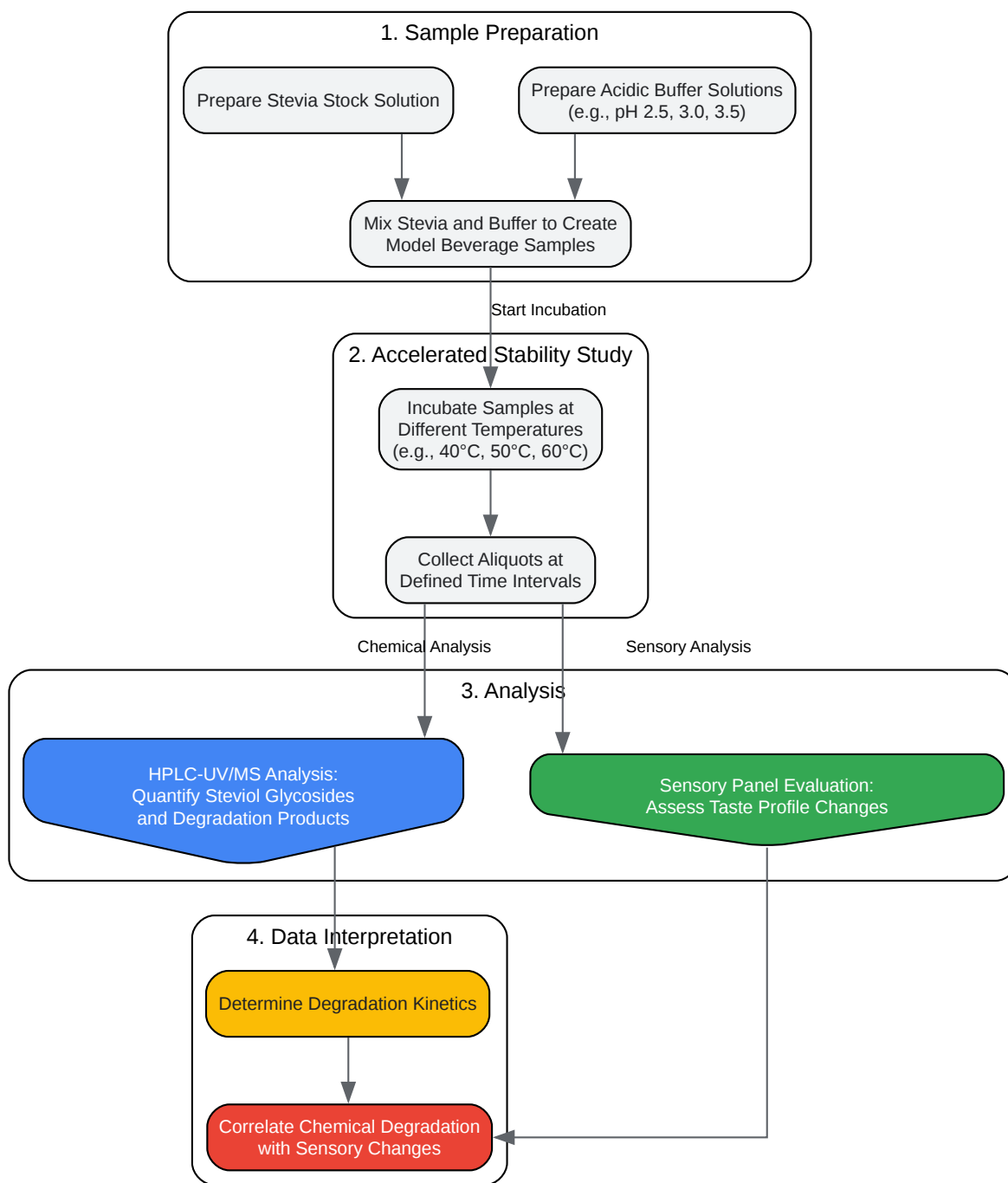
### 3. Sensory Evaluation:

- Use a descriptive analysis method where panelists rate the intensity of each sensory attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
- Panelists should rinse their mouths with water between samples to cleanse their palate.
- The order of sample presentation should be randomized for each panelist to avoid bias.

### 4. Data Analysis:

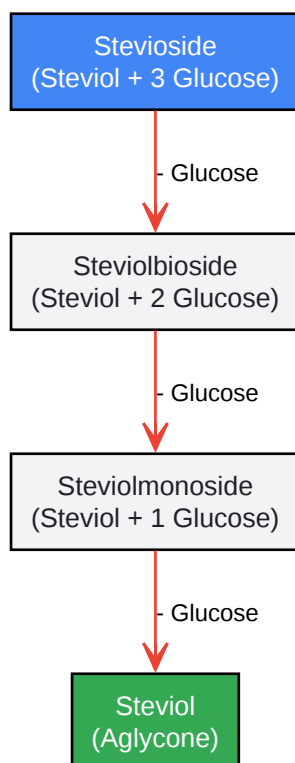
- Collect the intensity ratings for each attribute from all panelists.
- Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to identify significant differences in the sensory profiles of the different samples.
- Visualize the results using spider web plots or bar charts to compare the sensory attributes of the fresh, stored, and control samples.

## Visualizations



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Caption: Experimental workflow for assessing stevia stability.



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